molecular formula C7H8N2O4 B1294035 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1172798-36-5

5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1294035
CAS No.: 1172798-36-5
M. Wt: 184.15 g/mol
InChI Key: VHDXJWTUORNBEB-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-keto esters. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents and desired reaction pathway.

  • Cyclization of Hydrazine Derivatives

      Starting Materials: Hydrazine derivatives and β-keto esters.

      Reaction Conditions: Acidic or basic conditions, typically involving heating to promote cyclization.

      Example: The reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to introduce the methoxycarbonyl group.

  • Industrial Production Methods

    • Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the methoxycarbonyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar solvents with or without catalysts.

      Products: Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
    • Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
    • Studied for its role in modulating biochemical pathways involved in various diseases.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and biological activity.

      5-(Methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position, which can influence its chemical properties and interactions.

      1-Methyl-5-(methoxycarbonyl)-1H-pyrazole:

  • Uniqueness

    • The presence of both methoxycarbonyl and carboxylic acid groups in this compound provides unique reactivity and versatility in chemical synthesis.
    • Its structural features enable specific interactions with molecular targets, making it valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)4(3-8-9)6(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXJWTUORNBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172798-36-5
Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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